molecular formula C9H7NO2 B3060455 1,3-Benzodioxole, 5-(isocyanomethyl)- CAS No. 39533-29-4

1,3-Benzodioxole, 5-(isocyanomethyl)-

Cat. No.: B3060455
CAS No.: 39533-29-4
M. Wt: 161.16 g/mol
InChI Key: PBZCAPLYTQDSFB-UHFFFAOYSA-N
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Description

1,3-Benzodioxole, 5-(isocyanomethyl)- is an organic compound with the molecular formula C9H7NO3 It is a derivative of 1,3-benzodioxole, featuring an isocyanomethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzodioxole, 5-(isocyanomethyl)- can be synthesized through several methods. One common approach involves the reaction of 1,3-benzodioxole with a suitable isocyanate reagent under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of 1,3-benzodioxole, 5-(isocyanomethyl)- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole, 5-(isocyanomethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyanomethyl group to other functional groups.

    Substitution: The isocyanomethyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1,3-Benzodioxole, 5-(isocyanomethyl)- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole, 5-(isocyanomethyl)- involves its interaction with specific molecular targets. The isocyanomethyl group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: The parent compound without the isocyanomethyl group.

    1,4-Benzodioxine: A structural isomer with different chemical properties.

    Methylenedioxybenzene: A related compound with a methylenedioxy group.

Uniqueness

1,3-Benzodioxole, 5-(isocyanomethyl)- is unique due to the presence of the isocyanomethyl group, which imparts distinct reactivity and potential applications compared to its analogs. This functional group allows for specific interactions with biological targets and can be used to modify the compound’s properties for various applications.

Properties

IUPAC Name

5-(isocyanomethyl)-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-10-5-7-2-3-8-9(4-7)12-6-11-8/h2-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZCAPLYTQDSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332315
Record name 1,3-Benzodioxole, 5-(isocyanomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39533-29-4
Record name 1,3-Benzodioxole, 5-(isocyanomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Benzodioxole, 5-(isocyanomethyl)-
Reactant of Route 2
1,3-Benzodioxole, 5-(isocyanomethyl)-

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